1H-[1,2,5]Oxadiazolo[3,4-f]isoindole
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Overview
Description
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a benzoxadiazole ring
Preparation Methods
The synthesis of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) typically involves several key steps:
Cyclization: The initial step often involves the cyclization of appropriate precursors to form the pyrrole ring.
Ring Annulation: This step involves the annulation of the benzoxadiazole ring onto the pyrrole ring.
Cycloaddition: Cycloaddition reactions can be employed to introduce additional functional groups or to modify the existing structure.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which can be catalyzed by transition metals.
Miscellaneous Methods: Other methods such as tandem reactions, acetylation, and ring condensation can also be used depending on the desired final structure
Chemical Reactions Analysis
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be performed using reagents like halogens or nitrating agents.
Cyclization: Further cyclization reactions can be employed to create more complex ring systems
Scientific Research Applications
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: It is used in the development of new materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) involves its interaction with various molecular targets and pathways:
Kinase Inhibition: This compound has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation.
Antimicrobial Activity: It exerts its antimicrobial effects by disrupting the cell membrane or interfering with essential cellular processes.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways
Comparison with Similar Compounds
1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: This compound has a similar pyrrole ring but is fused to a pyridine ring instead of a benzoxadiazole ring.
Pyrrolo[1,2-a]pyrazine: This compound contains a pyrrole ring fused to a pyrazine ring and exhibits significant antibacterial, antifungal, and antiviral activities.
Pyrroloquinoline Quinone: This compound is a tricyclic ortho-quinone that serves as a redox cofactor for various bacterial dehydrogenases.
These comparisons highlight the unique structural features and diverse biological activities of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI), making it a valuable compound for further research and development.
Properties
CAS No. |
65122-53-4 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H |
InChI Key |
FDYAIJBGZDKFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C2C=C3C1=NON3 |
Origin of Product |
United States |
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